molecular formula C18H20N4O B262223 (6E)-3-(diethylamino)-6-[(1H-indazol-5-ylamino)methylidene]cyclohexa-2,4-dien-1-one

(6E)-3-(diethylamino)-6-[(1H-indazol-5-ylamino)methylidene]cyclohexa-2,4-dien-1-one

カタログ番号 B262223
分子量: 308.4 g/mol
InChIキー: GMDBNODBHBVCMN-ACCUITESSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(6E)-3-(diethylamino)-6-[(1H-indazol-5-ylamino)methylidene]cyclohexa-2,4-dien-1-one, also known as CYC116, is a small molecule inhibitor of Aurora kinase. Aurora kinase is a type of enzyme that controls cell division and is often overexpressed in cancer cells. CYC116 has shown promising results in preclinical studies and is being investigated as a potential anticancer agent.

作用機序

(6E)-3-(diethylamino)-6-[(1H-indazol-5-ylamino)methylidene]cyclohexa-2,4-dien-1-one works by inhibiting Aurora kinase, which is a type of enzyme that controls cell division and is often overexpressed in cancer cells. By inhibiting Aurora kinase, this compound disrupts the cell cycle and induces apoptosis in cancer cells.
Biochemical and Physiological Effects:
In addition to its anticancer effects, this compound has been shown to have other biochemical and physiological effects. It has been shown to inhibit angiogenesis (the formation of new blood vessels) and to have anti-inflammatory properties.

実験室実験の利点と制限

One advantage of using (6E)-3-(diethylamino)-6-[(1H-indazol-5-ylamino)methylidene]cyclohexa-2,4-dien-1-one in lab experiments is that it has shown promising results in preclinical studies and is being investigated as a potential anticancer agent. However, one limitation is that it may not be effective in all types of cancer and may have side effects that need to be carefully monitored.

将来の方向性

There are several future directions for research on (6E)-3-(diethylamino)-6-[(1H-indazol-5-ylamino)methylidene]cyclohexa-2,4-dien-1-one. One direction is to investigate its effectiveness in combination with other anticancer agents, such as chemotherapy and radiation therapy. Another direction is to investigate its potential use in other diseases, such as inflammatory diseases and cardiovascular diseases. Additionally, further research is needed to better understand the mechanism of action of this compound and to identify biomarkers that can predict its effectiveness in individual patients.

合成法

The synthesis of (6E)-3-(diethylamino)-6-[(1H-indazol-5-ylamino)methylidene]cyclohexa-2,4-dien-1-one involves several steps, starting with the reaction of 4-chloro-1H-indazole with diethylamine to form N,N-diethyl-4-chloro-1H-indazole. This intermediate is then reacted with 2,4-pentanedione to form the final product, this compound.

科学的研究の応用

(6E)-3-(diethylamino)-6-[(1H-indazol-5-ylamino)methylidene]cyclohexa-2,4-dien-1-one has been studied extensively in preclinical models of cancer, including breast, lung, colon, and prostate cancer. In these studies, this compound has been shown to inhibit tumor growth and induce apoptosis (programmed cell death) in cancer cells. It has also been shown to enhance the effectiveness of chemotherapy and radiation therapy.

特性

分子式

C18H20N4O

分子量

308.4 g/mol

IUPAC名

(6E)-3-(diethylamino)-6-[(1H-indazol-5-ylamino)methylidene]cyclohexa-2,4-dien-1-one

InChI

InChI=1S/C18H20N4O/c1-3-22(4-2)16-7-5-13(18(23)10-16)11-19-15-6-8-17-14(9-15)12-20-21-17/h5-12,19H,3-4H2,1-2H3,(H,20,21)/b13-11+

InChIキー

GMDBNODBHBVCMN-ACCUITESSA-N

異性体SMILES

CCN(CC)C1=CC(=O)/C(=C/NC2=CC3=C(C=C2)NN=C3)/C=C1

SMILES

CCN(CC)C1=CC(=O)C(=CNC2=CC3=C(C=C2)NN=C3)C=C1

正規SMILES

CCN(CC)C1=CC(=O)C(=CNC2=CC3=C(C=C2)NN=C3)C=C1

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。